molecular formula C17H18FNO3S B2443539 4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzenesulfonamide CAS No. 1396870-68-0

4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2443539
CAS RN: 1396870-68-0
M. Wt: 335.39
InChI Key: ONZHVXLIKLGMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H18FNO3S and its molecular weight is 335.39. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibition for Therapeutic Use

A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamide, focusing on their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain. This research underscores the therapeutic potential of fluorine-substituted benzenesulfonamides in developing selective enzyme inhibitors (Hashimoto et al., 2002).

Corrosion Inhibition

Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, including compounds similar in structure to 4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzenesulfonamide. These studies reveal the potential of such compounds in protecting metals against corrosion, emphasizing their significance in industrial applications where metal preservation is crucial (Kaya et al., 2016).

Photophysics and Material Science

Research by Levitus et al. (2001) delved into the photophysics of fluorobenzene derivatives, analyzing their behavior in solution and in crystal form. This study provides insights into the effects of molecular aggregation and planarization on the photophysical properties of such compounds, with implications for the development of materials with specific optical characteristics (Levitus et al., 2001).

Enzyme Attachment and Bioconjugation

Chang et al. (1992) explored the use of 4-fluorobenzenesulfonyl chloride as an activating agent for the covalent attachment of biological molecules to solid supports. This method facilitates the preservation of biological function upon attachment, showcasing the utility of fluorobenzenesulfonamides in bioconjugation techniques for therapeutic and diagnostic applications (Chang et al., 1992).

properties

IUPAC Name

4-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-12-10-14(18)6-7-16(12)23(21,22)19-11-17(20)9-8-13-4-2-3-5-15(13)17/h2-7,10,19-20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZHVXLIKLGMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.